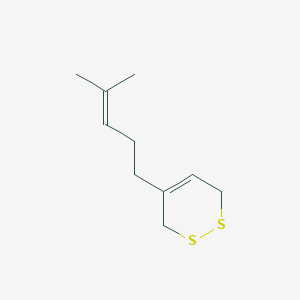

3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin

Description

Properties

CAS No. |

73188-23-5 |

|---|---|

Molecular Formula |

C10H16S2 |

Molecular Weight |

200.4 g/mol |

IUPAC Name |

4-(4-methylpent-3-enyl)-3,6-dihydrodithiine |

InChI |

InChI=1S/C10H16S2/c1-9(2)4-3-5-10-6-7-11-12-8-10/h4,6H,3,5,7-8H2,1-2H3 |

InChI Key |

QQBNLTZXJHZJJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC1=CCSSC1)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Organic Thiosulfates and Acyloins or Halocarbonyl Compounds

A prominent and well-documented method for synthesizing dihydro-1,2-dithiins, including 3,6-dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin, involves reacting organic thiosulfates (also known as Bunte salts) with acyloins or halocarbonyl compounds.

- Reaction with Acyloins:

The acyloin (an alpha-hydroxyketone) of the general formula $$ R1COCHOHR2 $$ (where $$ R1 $$ and $$ R2 $$ can be hydrogen, alkyl groups with 1-4 carbons, or aryl groups) is reacted with an organic thiosulfate $$ (H2CSSO3M)_2 $$ (M = metal atom) to yield the dihydro-1,2-dithiin ring system. This reaction forms the sulfur-containing heterocycle by substitution and ring closure, producing the target compound with the desired substituent on the ring. - Reaction with Halocarbonyl Compounds:

Alternatively, organic thiosulfates react with halocarbonyl compounds (compounds containing halogen and carbonyl groups) to form the dihydro-1,2-dithiin. This method allows for variation in substituents depending on the halocarbonyl precursor used.

These methods are described in detail in patent EP0094190B1, which outlines the synthesis of various dihydro-1,4-dithiins but is applicable to 1,2-dithiins as well due to structural similarities. The patent highlights the versatility of this approach, allowing for the synthesis of compounds with alkyl substituents such as the 4-methyl-3-pentenyl group.

Reaction of 1,2-Dithiols with Ketones or Halocarbonyl Compounds

Another synthetic route involves the reaction of 1,2-dithiols with ketones or halocarbonyl compounds, followed by ring expansion or halogenation steps to form the dithiin ring. For example:

- The reaction of a 1,2-dithiol with an alpha-halo-beta-keto-ester can yield dihydro-1,2-dithiin derivatives after decarboxylation.

- A related approach uses mercaptoketones reacting with epoxides (such as thiranes) to form the dithiin ring system.

These methods have been reported in earlier patents and literature (e.g., U.S. Patent 4,026,906 and U.S. Patent 3,755,362), providing alternative routes to the target compound depending on the availability of starting materials and desired substituents.

Cycloaddition of Disulfur Monoxide to Dienes

A more specialized method involves the reaction of disulfur monoxide (S2O) with dienes to form 3,6-dihydro-1,2-dithiins:

- Disulfur monoxide generated by pyrolysis of thiirane oxide reacts with 2,3-disubstituted butadienes to yield 4,5-disubstituted 3,6-dihydro-1,2-dithiin 1-oxides.

- Subsequent chemical transformations can reduce the oxide to the dithiin.

This approach is useful for constructing the dithiin ring with specific substitution patterns on the ring carbons and has been demonstrated in the synthesis of related compounds such as 4,5-diphenyl-3,6-dihydro-1,2-dithiin 1-oxide.

Comparative Data Table of Preparation Methods

Research Outcomes and Yields

- The reaction of organic thiosulfates with acyloins typically proceeds with moderate to good yields (50-80%) depending on the substituents and reaction conditions.

- Reactions involving halocarbonyl compounds and thiosulfates also show comparable yields but require careful control of halogenation steps to avoid side reactions.

- The disulfur monoxide method provides a stereospecific route but is less commonly used due to the difficulty in handling S2O and the need for specialized equipment.

- Overall, the organic thiosulfate methods are preferred for practical synthesis due to their operational simplicity and adaptability to various substituents.

Chemical Reactions Analysis

Oxidation Reactions

The dithiin ring is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:

For example, controlled oxidation with hydrogen peroxide-formic acid yields mono- or di-sulfoxides, retaining the dithiin framework . Stronger oxidants like ozone cleave the S–S bond, producing fragmented sulfur-containing byproducts.

Ring-Opening and Rearrangement

The strained dithiin ring undergoes cleavage under nucleophilic or thermal conditions:

In reactions with sodium disulfide, the dithiin ring opens to form dithiol intermediates, which can re-cyclize under specific conditions . The 4-methyl-3-pentenyl group sterically hinders nucleophilic attack at the β-position, directing reactivity to the α-sulfur atom.

Cycloaddition Reactions

The electron-deficient dithiin ring participates in [4+2] cycloadditions with electron-rich dienes:

Cycloadditions proceed via a diradical intermediate, with the side chain influencing transition-state geometry . Products often retain the dithiin’s sulfur framework while incorporating new carbocyclic motifs.

Functionalization of the Alkyl Side Chain

The 4-methyl-3-pentenyl substituent undergoes classical alkene reactions:

| Reaction Type | Reagent | Product | Key Feature |

|---|---|---|---|

| Hydrohalogenation | HCl/HBr | Halogenated alkyl-dithiin hybrids | Markovnikov addition predominates |

| Epoxidation | m-CPBA | Epoxidized side chain | Retains dithiin ring stability |

The isolated double bond in the side chain shows reactivity typical of alkenes, enabling modular derivatization without disrupting the dithiin core .

Biological and Catalytic Interactions

While not a direct chemical reaction, the compound’s interaction with biological systems involves:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that compounds containing sulfur, like 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin, exhibit significant antimicrobial activities. These properties are particularly valuable in developing new antibiotics and antifungal agents. Studies have shown that such compounds can inhibit the growth of various pathogenic microorganisms, making them candidates for further pharmacological development .

Potential in Cancer Therapy

The unique structure of 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin suggests potential applications in cancer therapy. Preliminary studies indicate that organosulfur compounds can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of cell signaling pathways. Ongoing research aims to elucidate these mechanisms and assess the efficacy of this compound in clinical settings .

Agricultural Applications

Pesticidal Activity

The compound has been studied for its pesticidal properties. Its ability to disrupt the biological functions of pests makes it a candidate for developing environmentally friendly pesticides. Research indicates that organosulfur compounds can act as insect repellents or growth inhibitors for various agricultural pests .

Plant Growth Promotion

Additionally, there is emerging evidence that 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin may promote plant growth by enhancing nutrient uptake and improving resistance to abiotic stresses such as drought and salinity. This dual role could be beneficial in developing sustainable agricultural practices .

Material Science

Synthesis of Functional Materials

In materials science, 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin can be utilized as a precursor for synthesizing novel materials with unique properties. Its sulfur content allows for the creation of polymers with enhanced thermal stability and chemical resistance. Research into polymer composites incorporating this compound shows promise for applications in coatings and sealants .

Nanotechnology Applications

The compound's unique chemical structure also positions it well for applications in nanotechnology. It can serve as a building block for creating nanoscale materials with specific electronic or optical properties. Ongoing research focuses on its role in developing sensors or catalysts at the nanoscale level .

Case Studies

Mechanism of Action

The mechanism by which 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include modulation of redox states and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Dithiin Family

Dithiins are sulfur-containing bicyclic or monocyclic compounds. Key analogues include:

Key Structural Insights :

- The 4-methyl-3-pentenyl group in 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin enhances its hydrophobicity compared to vinyl-substituted dithiins, influencing its bioavailability and persistence in lipid-rich environments .

- Sulfur positioning (1,2 vs. 1,3) alters ring strain and reactivity. For example, 1,3-dithiins exhibit greater thermal stability due to reduced steric hindrance .

Antimicrobial and Insecticidal Activity

- 3-Vinyl-4H-1,2-dithiin : Demonstrates insecticidal activity against Tenebrio molitor larvae (LC₅₀ = 10.11% in garlic oil) .

- Dibenzo[1,2]dithiin : Used in synthetic redox-active complexes for light-driven charge accumulation, unrelated to biological systems .

Stability and Degradation Pathways

- 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin: Stable in non-polar matrices but decomposes into simpler organosulfur compounds (e.g., sulfides) under prolonged heating .

- 3-Vinyl-4H-1,2-dithiin : Degrades into ajoenes and polysulfides in aqueous environments, contributing to garlic’s odor profile .

- 2-Vinyl-4H-1,3-dithiin : More resistant to decomposition due to its 1,3-dithiin core, often persisting in oil-macerated garlic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.